2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a complex organic compound that features both sulfonyl and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dioxo-9,10-dihydroanthracene, is prepared through the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride. This intermediate then reacts with the anthracene derivative.
Acetamide Formation: The final step involves the reaction of the benzylsulfonyl anthracene derivative with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinones.
Reduction: The carbonyl groups in the anthracene ring can be reduced to form dihydro derivatives.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted benzylsulfonyl derivatives.
Scientific Research Applications
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The anthracene moiety may intercalate with DNA, affecting gene expression and cellular functions. The sulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene: A precursor in the synthesis of the target compound.
Benzylsulfonyl Chloride: An intermediate used in the sulfonylation step.
Anthraquinone: A structurally related compound with similar oxidation properties.
Uniqueness
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is unique due to its combination of anthracene and sulfonyl functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c25-21(14-30(28,29)13-15-6-2-1-3-7-15)24-16-10-11-19-20(12-16)23(27)18-9-5-4-8-17(18)22(19)26/h1-12H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRARWFUIUZWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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